molecular formula C14H9Cl2NO3 B184819 2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid CAS No. 19368-24-2

2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid

Cat. No.: B184819
CAS No.: 19368-24-2
M. Wt: 310.1 g/mol
InChI Key: IJDPTPLIVARLPT-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid ( 19368-24-2) is a high-purity chemical compound with a molecular formula of C14H9Cl2NO3 and a molecular weight of 310.14 g/mol . This benzoic acid derivative serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring a carbamoyl bridge linking a substituted benzoic acid to a 3,4-dichlorophenyl ring, makes it a compound of interest for developing pharmacologically active molecules. Researchers utilize this compound in the synthesis of more complex structures, such as organotin(IV) derivatives, which are explored for their diverse biological potentials, including antibacterial, anticancer, and antileishmanial activities . Furthermore, anthranilic acid derivatives bearing a 3,4-dichlorobenzoyl motif have been investigated in scientific studies for their role as inhibitors of key bacterial enzymes, such as MabA (FabG1) in the fatty acid synthesis pathway of Mycobacterium tuberculosis . The presence of both the carboxylic acid and amide functional groups within its structure provides versatile handles for further chemical modification, allowing for the creation of a wide array of analogs, esters, and metal complexes for structure-activity relationship (SAR) studies and biochemical screening. This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-11-6-5-8(7-12(11)16)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDPTPLIVARLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354213
Record name 2-[(3,4-dichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19368-24-2
Record name 2-[(3,4-dichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DICHLOROPHTHALANILIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid typically involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with benzoic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the function of proteins involved in cell signaling or metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorophenyl-Substituted Benzoic Acid Derivatives

Positional Isomers of Dichlorophenyl Groups
  • 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic Acid ():

    • Chlorine atoms at positions 3 and 5 on the phenyl ring reduce steric hindrance compared to the 3,4-dichloro substitution.
    • Lower lipophilicity (ClogP ≈ 3.2 vs. 3.5 for the 3,4-isomer) due to symmetrical substitution.
    • Reduced antitubercular activity in some studies, as meta-substituted chlorines may weaken target binding .
  • 4-(2,3-Dichlorophenyl)benzoic Acid (dCPB4) (): Dichlorophenyl group attached at the para position of benzoic acid. Exhibits weaker inhibition of bacterial virulence phenotypes compared to carbamoyl-linked analogues .
Functional Group Variations
  • 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic Acid (): Contains an additional amino group in the carbamoyl linker. Enhanced hydrogen-bonding capacity increases solubility in polar solvents (e.g., logS = -3.1 vs. -4.2 for the target compound) . Potential for improved binding to enzymes like FabG1 in tuberculosis research .
  • 2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic Acid ():

    • Incorporates a sulfanyl (-S-) group in the linker.
    • Higher molecular weight (356.23 g/mol vs. 324.15 g/mol) and altered electronic properties due to sulfur’s polarizability .

Substituted Carbamoyl and Benzoyl Analogues

Halogenated Derivatives
  • 5-Bromo-2-[(3,4-dichlorophenyl)carbamoyl]benzoic Acid ():

    • Bromine substitution at position 5 enhances steric bulk and electron-withdrawing effects.
    • Demonstrates superior antitubercular activity (MIC = 1.2 μM vs. 2.5 μM for the parent compound) due to improved bacterial membrane penetration .
  • 2-(3,4-Dichlorobenzoyl)benzoic Acid ():

    • Replaces the carbamoyl group with a benzoyl moiety.
    • Lower polarity (ClogP = 4.1 vs. 3.5) and reduced solubility in aqueous media .
Methyl-Substituted Analogues
  • 2-[(3,4-Dimethylphenyl)carbamoyl]benzoic Acid ():
    • Methyl groups at positions 3 and 4 increase hydrophobicity (ClogP = 3.8) but reduce electronic effects compared to chlorine.
    • Weaker ion channel blocking activity in cardiac studies due to diminished electron-withdrawing capacity .

Physicochemical Properties

Property 2-[(3,4-Dichlorophenyl)carbamoyl]benzoic Acid 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic Acid 2-(3,4-Dichlorobenzoyl)benzoic Acid
Molecular Weight (g/mol) 324.15 339.16 307.12
ClogP 3.5 2.9 4.1
Solubility (mg/mL, H₂O) 0.12 0.45 0.08
pKa (carboxylic acid) 2.8 2.6 3.1

Biological Activity

2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid, also known as a derivative of anthranilic acid, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure features a dichlorophenyl moiety that is believed to contribute to its biological effects through various mechanisms.

Chemical Structure and Properties

The chemical formula for this compound is C15H12Cl2N2O3C_{15}H_{12}Cl_2N_2O_3. Its structure can be represented as follows:

Structure C15H12Cl2N2O3\text{Structure }\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular targets. Notably, it has been shown to inhibit the enzyme MabA (FabG1), which is essential in the fatty acid synthesis pathway of Mycobacterium tuberculosis. The inhibition of MabA is significant for developing new antitubercular agents.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Antitubercular Activity

A recent study explored the antitubercular activity of derivatives similar to this compound. The compound was found to inhibit MabA with an IC50 value of approximately 38 µM, indicating moderate potency against Mycobacterium tuberculosis. This inhibition was correlated with a decrease in mycolic acid synthesis within bacterial cells, suggesting a direct impact on the bacterial metabolic pathway .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the carboxylic acid moiety significantly affect the compound's biological activity. For instance, replacing the carboxylic acid with bioisosteres like tetrazoles maintained or enhanced inhibitory activity against MabA .

CompoundIC50 (µM)Modification
This compound38 ± 6Parent compound
Tetrazole derivative24-35Bioisostere replacement

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on various cancer cell lines showed that this compound exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. This selectivity is crucial for therapeutic applications as it minimizes potential side effects associated with conventional chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid
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2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid

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